REACTION_SMILES
|
[Cl-:23].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([NH:7][c:8]2[n:9][cH:10][cH:11][cH:12][c:13]2[C:14](=[O:15])[Cl:16])[cH:17][cH:18][cH:19]1.[NH4+:21].[NH4+:24].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1.[OH-:20].[OH2:22]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([NH:7][c:8]2[n:9][cH:10][cH:11][cH:12][c:13]2[C:14](=[O:15])[NH2:21])[cH:17][cH:18][cH:19]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
O=C(Cl)c1cccnc1Nc1cccc([N+](=O)[O-])c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1cccnc1Nc1cccc([N+](=O)[O-])c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)c1cccnc1Nc1cccc([N+](=O)[O-])c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |